2-(3-Cyanopropoxy)benzonitrile
Overview
Description
2-(3-Cyanopropoxy)benzonitrile is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solar Cell Efficiency Enhancement Benzonitrile, including derivatives like 2-(3-Cyanopropoxy)benzonitrile, shows promise in enhancing the efficiency of Dye Sensitized Solar Cells (DSSCs). Its low vapor pressure ensures long-term stability, maintaining efficiency for extended periods. This has significant implications for economically feasible and stable solar energy solutions (Latini et al., 2014).
Biochemical Biotransformation Benzonitrile compounds, such as 2-(3-Cyanopropoxy)benzonitrile, can be biotransformed by specific bacteria like Rhodococcus rhodochrous. This process results in the conversion of the compound into different products, demonstrating its potential in biotechnological applications and environmental degradation studies (Dadd et al., 2001).
Synthetic Chemistry Advancements Benzonitrile and its derivatives are pivotal in the synthesis of various organic compounds. They serve as a framework in the creation of pharmaceuticals and agrochemicals, reflecting their versatility in organic synthesis (Jia & Wang, 2016).
Cyanation in Pharmaceutical and Dye Industries Direct synthesis methods involving benzonitriles are crucial in the pharmaceutical and dye industries. The introduction of cyano groups into these compounds is a key step in creating diverse products, highlighting its industrial relevance (Zhao et al., 2019).
Antimicrobial Properties Some derivatives of benzonitriles, including those similar to 2-(3-Cyanopropoxy)benzonitrile, have been found to possess significant antibacterial and antifungal activities. This opens up potential uses in medical treatments and pharmaceutical product development (Fadda et al., 2013).
properties
IUPAC Name |
2-(3-cyanopropoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6H,3-4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGSPHBXPVOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanopropoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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